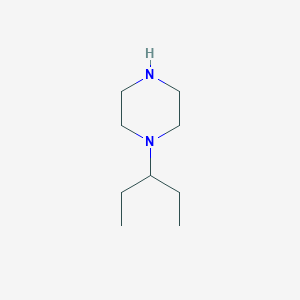

1-(3-Pentyl)-piperazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-pentan-3-ylpiperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2/c1-3-9(4-2)11-7-5-10-6-8-11/h9-10H,3-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPIAQOAOCEOKM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)N1CCNCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00371848 | |

| Record name | 1-(3-Pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

373356-51-5 | |

| Record name | 1-(3-Pentyl)piperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00371848 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 373356-51-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 1-(3-Pentyl)-piperazine: Structure, Properties, and Synthetic Approaches

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthetic methodologies related to 1-(3-Pentyl)-piperazine. As a Senior Application Scientist, this document synthesizes available technical data with practical insights into its synthesis and characterization, designed to be a valuable resource for professionals in drug discovery and development.

Introduction to this compound

This compound, also known as 1-(pentan-3-yl)piperazine, is a mono-N-substituted derivative of piperazine. The piperazine ring is a prevalent scaffold in medicinal chemistry, known for its ability to impart favorable pharmacokinetic properties to drug candidates. The introduction of a 3-pentyl group on one of the nitrogen atoms modifies the lipophilicity and steric bulk of the parent piperazine molecule, potentially influencing its biological activity and metabolic profile. This guide delves into the known characteristics of this compound and provides theoretical frameworks for its synthesis and analysis where specific experimental data is not publicly available.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development.

Chemical Structure and Identification

-

IUPAC Name: 1-(pentan-3-yl)piperazine

-

Synonyms: this compound, 1-(1-Ethylpropyl)piperazine

-

CAS Number: 373356-51-5

-

Molecular Formula: C₉H₂₀N₂

-

Molecular Weight: 156.27 g/mol

Physicochemical Data

While comprehensive experimental data for this compound is limited in publicly accessible literature, some properties have been reported or can be predicted.

| Property | Value | Source/Method |

| Boiling Point | 90-92 °C at 15 mmHg | Experimental Data |

| Melting Point | Not available | - |

| Density | Predicted: ~0.9 g/cm³ | In silico prediction |

| Solubility | Expected to be soluble in organic solvents. | General knowledge |

| pKa | Predicted: ~9.5 (for the N4-proton) | In silico prediction |

Note: Predicted values are based on computational models and should be confirmed experimentally.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR (400 MHz, CDCl₃):

-

δ ~2.9 (m, 4H): Protons on the piperazine ring adjacent to the secondary amine (N4-H).

-

δ ~2.5 (m, 4H): Protons on the piperazine ring adjacent to the tertiary amine (N1).

-

δ ~2.4 (m, 1H): Methine proton of the 3-pentyl group (CH).

-

δ ~1.4 (m, 4H): Methylene protons of the 3-pentyl group (CH₂).

-

δ ~0.9 (t, 6H): Methyl protons of the 3-pentyl group (CH₃).

-

A broad singlet corresponding to the N-H proton of the piperazine ring is also expected, with its chemical shift being solvent and concentration-dependent.

-

-

¹³C NMR (100 MHz, CDCl₃):

-

δ ~65-70: Methine carbon of the 3-pentyl group.

-

δ ~50-55: Piperazine carbons adjacent to the tertiary amine (N1).

-

δ ~45-50: Piperazine carbons adjacent to the secondary amine (N4-H).

-

δ ~25-30: Methylene carbons of the 3-pentyl group.

-

δ ~10-15: Methyl carbons of the 3-pentyl group.

-

Mass Spectrometry (MS) (Predicted)

-

Electron Ionization (EI): The molecular ion peak [M]⁺ at m/z 156 is expected. Common fragmentation patterns for N-alkylpiperazines would likely involve cleavage of the pentyl group and fragmentation of the piperazine ring.

-

Electrospray Ionization (ESI): In positive ion mode, the protonated molecule [M+H]⁺ at m/z 157 would be the prominent ion.

Infrared (IR) Spectroscopy (Predicted)

-

~3300 cm⁻¹ (broad): N-H stretching of the secondary amine in the piperazine ring.

-

~2960-2850 cm⁻¹: C-H stretching of the alkyl groups.

-

~1460 cm⁻¹: C-H bending of the methylene groups.

-

~1100 cm⁻¹: C-N stretching.

Synthesis of this compound

The synthesis of this compound can be approached through several established methods for N-alkylation of piperazines. The choice of method depends on the availability of starting materials, desired scale, and purification strategy.

Method 1: Direct N-Alkylation

This is a straightforward approach involving the reaction of piperazine with a suitable 3-pentyl electrophile. To favor mono-alkylation, a large excess of piperazine is typically used.

Experimental Protocol (General Procedure):

-

To a solution of piperazine (5-10 equivalents) in a suitable solvent such as acetonitrile or DMF, add a base like potassium carbonate (2-3 equivalents).

-

To this stirred suspension, add 3-bromopentane (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to isolate this compound.

Causality: Using a large excess of piperazine statistically favors the mono-alkylation product over the di-alkylated byproduct. The base is crucial to neutralize the hydrobromic acid formed during the reaction, preventing the formation of piperazine salts which would be unreactive.

Method 2: Reductive Amination

Reductive amination offers an alternative route, reacting piperazine with 3-pentanone in the presence of a reducing agent. This method can also be adapted for mono-N-Boc-piperazine to ensure mono-substitution, followed by deprotection.

Experimental Protocol (General Procedure):

-

Dissolve piperazine (or mono-N-Boc-piperazine) (1 equivalent) and 3-pentanone (1.2 equivalents) in a suitable solvent like dichloromethane or 1,2-dichloroethane.

-

Add a reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 equivalents) portion-wise to the stirred solution.

-

Stir the reaction at room temperature overnight.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with the reaction solvent.

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

If mono-N-Boc-piperazine was used, deprotect the Boc group using standard conditions (e.g., trifluoroacetic acid in dichloromethane).

-

Purify the crude product by vacuum distillation or column chromatography.

Trustworthiness: This protocol is self-validating as the reaction progress can be monitored by the disappearance of the starting materials and the appearance of the product using standard analytical techniques like TLC or GC-MS.

Potential Applications and Pharmacological Context

While specific pharmacological data for this compound is not available, the broader class of N-alkylated piperazines has been explored for various therapeutic targets. Many piperazine derivatives exhibit activity at central nervous system (CNS) receptors, including serotonergic and dopaminergic receptors.[1][2] The introduction of an alkyl group can modulate the affinity and selectivity for these receptors.

The 3-pentyl group, being a moderately lipophilic and branched alkyl chain, may influence the compound's ability to cross the blood-brain barrier and its interaction with hydrophobic pockets of target proteins. Further research is warranted to elucidate the specific pharmacological profile of this compound.

Toxicology and Safety

Specific toxicological data for this compound has not been reported. However, the parent compound, piperazine, can cause adverse effects at high doses. For N-alkylated piperazine derivatives, toxicological profiles can vary significantly based on the nature of the alkyl substituent. In vitro and in vivo studies would be necessary to determine the toxicity profile of this compound.[3]

Analytical and Purification Methodologies

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is a suitable technique for the analysis of this compound due to its volatility. A standard non-polar column (e.g., DB-5ms) can be used. The mass spectrum would provide confirmation of the molecular weight and fragmentation pattern for structural elucidation.[4]

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with a C18 column and a mobile phase consisting of a mixture of acetonitrile and water with an additive like trifluoroacetic acid or formic acid can be used. Detection can be achieved using a UV detector at a low wavelength or, for more sensitivity and specificity, a mass spectrometer (LC-MS).[5]

Purification Methods

-

Vacuum Distillation: Given its reported boiling point, vacuum distillation is a viable method for purifying this compound on a larger scale.

-

Column Chromatography: For smaller scales or for the removal of closely related impurities, column chromatography on silica gel is a standard technique. A gradient of a more polar solvent (e.g., methanol or a mixture of dichloromethane and methanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is a common elution system for amines. The basic nature of the compound may require the addition of a small amount of a base like triethylamine to the eluent to prevent tailing.

Conclusion

This compound is a derivative of the pharmaceutically important piperazine scaffold. While specific experimental data on its physicochemical properties, spectroscopy, and biological activity are currently limited, this guide provides a framework for its synthesis, characterization, and analysis based on established chemical principles and data for related compounds. The synthetic routes of N-alkylation and reductive amination are reliable methods for its preparation. Further experimental investigation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- Dias da Silva, B. F., & de Freitas, R. M. (2018). Piperazine derivatives with central pharmacological activity used as therapeutic tools. Fundamental & Clinical Pharmacology, 32(5), 463–475.

- Pittelkow, T., & Christensen, J. B. (2005). A Simple Synthesis of N-Alkylpiperazines.

- Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.

-

The Organic Chemistry Tutor. Reductive Amination. [Link]

- Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438.

- Asif, M. (2022). A review of recent research on the medicinal chemistry of piperazine derivatives. Future Journal of Pharmaceutical Sciences, 8(1), 1-23.

- Li, D., Chen, L., Li, Y., Tian, S., Sun, H., & Hou, T. (2014). ADMET evaluation in drug discovery. 13. Development of in silico prediction models for P-glycoprotein substrates. Molecular pharmaceutics, 11(3), 716–726.

-

PubChem. 1-Cyclopentylpiperazine. [Link]

-

ChemSrc. This compound. [Link]

- DeRuiter, J., & Clark, C. R. (1994). GC-MS analysis of piperazine analogues of amphetamine.

- Park, J. H., Lee, J. H., Pyo, J. S., & Lee, J. K. (2015). A validated HPLC method for the determination of piperazine in human plasma.

Sources

- 1. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Hepatotoxicity of piperazine designer drugs: Comparison of different in vitro models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scholars.direct [scholars.direct]

- 5. Reductive Amination - Chemistry Steps [chemistrysteps.com]

Synthesis of 1-(3-Pentyl)-piperazine and its derivatives

An In-depth Technical Guide: Synthesis of 1-(3-Pentyl)-piperazine and its N'-Derivatives: A Guide for Medicinal Chemists and Process Development Scientists

Abstract

The piperazine ring is a cornerstone of modern medicinal chemistry, valued for its ability to impart favorable pharmacokinetic properties to drug candidates.[1][2] This guide provides a detailed technical overview of the synthesis of 1-(3-pentyl)piperazine, a key building block for creating novel chemical entities. We will explore and contrast the two primary synthetic methodologies: direct N-alkylation and reductive amination. This document furnishes detailed experimental protocols, mechanistic insights, purification strategies, and methods for subsequent derivatization, designed to empower researchers in drug discovery and development with the practical knowledge to produce this compound and its analogs efficiently and with high purity.

Introduction: The Strategic Importance of the Piperazine Scaffold

The piperazine moiety, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a "privileged scaffold" in drug discovery.[3] Its presence in a molecule can significantly enhance aqueous solubility and bioavailability, crucial parameters for oral drug administration.[1][2] The two nitrogen atoms serve as key points for interaction with biological targets and allow for facile structural modification to fine-tune a compound's activity and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2][4]

While a vast array of substituted piperazines are commercially available, specific substitution patterns, such as the secondary alkyl group in 1-(3-pentyl)piperazine, often require custom synthesis. This guide focuses on providing the foundational chemistry and practical protocols to access this valuable intermediate.

Core Synthetic Strategies for this compound

Two principal retrosynthetic disconnections lead to viable pathways for the synthesis of 1-(3-pentyl)piperazine. The choice between these routes often depends on starting material availability, scalability, and impurity profiles.

Strategy A: Reductive Amination of 3-Pentanone with Piperazine

Reductive amination is a robust and widely used method for forming C-N bonds, prized for its operational simplicity and high selectivity.[5][6] The reaction proceeds in a one-pot fashion, first through the formation of an iminium ion intermediate from the condensation of 3-pentanone and piperazine, which is then reduced in situ to the desired amine.

The key to a successful monosubstitution is controlling the reactivity of the two nitrogen atoms in piperazine.

-

Minimizing Dialkylation: A common side reaction is the formation of the 1,4-di-(3-pentyl)piperazine. To suppress this, a significant excess of piperazine (typically 4-8 equivalents) is employed, ensuring the electrophilic ketone is more likely to encounter an unreacted piperazine molecule.[7]

-

Choice of Reducing Agent: While several hydrides can reduce imines, sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for this transformation.[5] Unlike stronger reductants like NaBH₄, it is mild enough not to significantly reduce the starting ketone and is more tolerant of the slightly acidic conditions that favor iminium ion formation. It is also a safer alternative to sodium cyanoborohydride (NaBH₃CN), avoiding the generation of toxic cyanide waste.[5]

-

Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction, as they are inert to the reaction conditions and effectively solubilize the reactants.

Caption: N-Alkylation workflow for this compound synthesis.

-

Setup: In a round-bottom flask, combine piperazine (5.0 eq), potassium carbonate (2.0 eq), and acetonitrile (ACN, approx. 10 mL per mmol of halide).

-

Addition of Halide: Add 3-bromopentane (1.0 eq) to the suspension.

-

Reaction: Heat the reaction mixture to reflux (approx. 82°C for ACN) and maintain for 16-24 hours, monitoring by TLC or GC-MS for the disappearance of the starting halide.

-

Cooling and Filtration: Cool the mixture to room temperature and filter off the inorganic salts. Wash the filter cake with ACN.

-

Concentration: Concentrate the filtrate under reduced pressure.

-

Work-up: Redissolve the residue in DCM and wash with water to remove excess piperazine and any remaining salts.

-

Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo to afford the crude product.

| Reagent | MW ( g/mol ) | Equivalents | Sample Calculation (10 mmol scale) |

| 3-Bromopentane | 151.04 | 1.0 | 1.51 g (1.24 mL) |

| Piperazine | 86.14 | 5.0 | 4.31 g |

| K₂CO₃ | 138.21 | 2.0 | 2.76 g |

| Acetonitrile | - | - | ~100 mL |

Purification and Spectroscopic Characterization

Purification of N-alkylated piperazines requires addressing their basic and often polar nature. [8]

-

Purification: For volatile products like 1-(3-pentyl)piperazine, vacuum distillation is the most effective method for purification on a moderate to large scale. For smaller scales or less volatile derivatives, column chromatography on silica gel can be used. To prevent peak tailing, it is advisable to add a small amount of triethylamine (0.5-1%) to the eluent system (e.g., DCM/Methanol).

-

Handling: The free base is a hygroscopic and basic oil. For easier handling and long-term storage, it can be converted to its dihydrochloride salt by dissolving the purified oil in a solvent like diethyl ether or ethyl acetate and bubbling dry HCl gas through the solution, or by adding a solution of HCl in isopropanol. [9]

Expected Spectroscopic Data for this compound

-

¹H NMR (400 MHz, CDCl₃): δ (ppm) ~2.85 (t, 4H, piperazine CH₂), ~2.60 (br s, 1H, NH), ~2.40 (m, 4H, piperazine CH₂), ~2.25 (m, 1H, pentyl CH), ~1.40 (m, 4H, pentyl CH₂), ~0.88 (t, 6H, pentyl CH₃). Note: The exact chemical shifts can vary based on solvent and concentration. [10][11]* ¹³C NMR (100 MHz, CDCl₃): δ (ppm) ~65.0 (pentyl CH), ~54.0 (piperazine CH₂), ~46.0 (piperazine CH₂), ~26.0 (pentyl CH₂), ~10.0 (pentyl CH₃). [12]* Mass Spec (ESI+): [M+H]⁺ calculated for C₉H₂₀N₂: 157.16; found: 157.2.

Synthesis of N'-Derivatives

The synthesized 1-(3-pentyl)piperazine is a versatile intermediate with a free secondary amine ready for further functionalization.

General Strategies for Derivatization

-

N'-Alkylation: The secondary amine can be alkylated using the same principles as in section 2.2, reacting it with an alkyl halide or performing another reductive amination with an aldehyde/ketone. [13]* N'-Acylation: Reaction with an acyl chloride or anhydride in the presence of a non-nucleophilic base (e.g., triethylamine or DIPEA) in an inert solvent like DCM provides the corresponding amide derivative.

-

N'-Arylation: Buchwald-Hartwig amination with an aryl halide using a palladium catalyst and a suitable ligand can be employed to form an N-aryl bond. [7]

Derivatization Workflow

Caption: Synthetic pathways for the diversification of this compound.

Conclusion

The synthesis of 1-(3-pentyl)piperazine is readily achievable through either reductive amination or direct N-alkylation. Reductive amination is often the preferred route due to its milder conditions, operational simplicity, and generally cleaner reaction profile, which simplifies purification. Direct alkylation remains a viable alternative, particularly if the corresponding alkyl halide is more accessible than the ketone. Mastery of these protocols provides medicinal chemists with a reliable method to produce this key building block, enabling the exploration of novel chemical space in the pursuit of new therapeutic agents. Subsequent derivatization of the second nitrogen atom opens up limitless possibilities for creating diverse libraries of compounds for structure-activity relationship (SAR) studies.

References

- Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionaliz

- The medicinal chemistry of piperazines: A review. (2024). PubMed.

- Synthesis of Pyrimidine Incorporated Piperazine Derivatives and their Antimicrobial Activity. Journal of Pharmaceutical, Chemical and Biological Sciences.

- Purification of piperazine. (1959-12-29).

- Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry. (2024-04-20).

- Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents.

- Piperazine derivatives with central pharmacological activity used as therapeutic tools. (2018-08-22). PubMed.

- Biological Activities of Piperazine Derivatives: A Comprehensive Review. (2024-10-20). Ayurlog: National Journal of Research in Ayurved Science.

- Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.

- Process for the N-monoalkylation of piperazine. (1960-11-10).

- Technical Support Center: Purification of Piperazine-Containing Compounds. (2025-12). BenchChem.

- Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. (2018-04-09). NIH.

- Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2016-11-21). PubMed Central.

- Reductive Amination, and How It Works. (2017-09-01). Master Organic Chemistry.

- 13C‐NMR sequence analysis 8. Investigation on piperazine‐containing copolyamides. (2025-08-06).

- Recent Advances in Piperazine Synthesis | Request PDF.

- Amine synthesis by reductive amination (reductive alkyl

- (PDF) Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. (2025-08-09).

Sources

- 1. mdpi.com [mdpi.com]

- 2. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. US2919275A - Purification of piperazine - Google Patents [patents.google.com]

- 10. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Core Mechanism of Action Speculation for 1-(3-Pentyl)-piperazine

Foreword: The Enigmatic Potential of a Novel Piperazine Analogue

The piperazine moiety is a cornerstone in the architecture of numerous centrally active pharmaceuticals, serving as a versatile scaffold for drugs targeting a wide array of neurological and psychiatric disorders.[1][2][3] Its prevalence in anxiolytics, antidepressants, and antipsychotics underscores its privileged role in medicinal chemistry.[2][4] This guide delves into the speculative mechanism of action of a lesser-explored derivative, 1-(3-Pentyl)-piperazine. The introduction of a simple alkyl substituent, a pentyl group, at the N1 position presents a departure from the more extensively studied aryl- and benzylpiperazines, prompting a systematic investigation into its potential neuropharmacological profile.[5][6] This document is intended for researchers, scientists, and drug development professionals, providing a roadmap for elucidating the biological activity of this novel compound. We will proceed from foundational principles of piperazine pharmacology to a structured, hypothesis-driven experimental plan designed to unravel the therapeutic promise of this compound.

The Piperazine Pharmacophore: A Gateway to the Central Nervous System

The six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, known as piperazine, is a key structural motif in many biologically active molecules.[1][2] This scaffold's utility lies in its ability to be readily modified at the N1 and N4 positions, allowing for the fine-tuning of pharmacological activity.[6] Trivial changes in the substitution pattern can lead to significant differences in receptor affinity and functional effects.[6] Many clinically successful drugs, such as buspirone (anxiolytic), vortioxetine (antidepressant), and clozapine (antipsychotic), feature the piperazine core, highlighting its importance in targeting neurotransmitter systems.[2]

The lipophilic and basic nature of the piperazine ring allows it to cross the blood-brain barrier, a critical feature for CNS-active agents.[4] The diverse biological activities of piperazine derivatives often stem from their interactions with monoamine neurotransmitter systems, including serotonergic, dopaminergic, and adrenergic pathways.[2][6]

Formulating Hypotheses: The Potential Mechanisms of Action of this compound

Given the novelty of this compound, its mechanism of action remains speculative. Based on the extensive literature on N-substituted piperazines, we can formulate several plausible hypotheses. The 3-pentyl group, a moderately lipophilic alkyl chain, is expected to significantly influence the compound's interaction with biological targets compared to the more common aromatic substituents.

Primary Hypothesis: this compound acts as a monoamine releasing agent and/or reuptake inhibitor, with a pharmacological profile potentially resembling that of stimulant piperazines like benzylpiperazine (BZP). The non-aromatic nature of the pentyl group may favor interaction with neurotransmitter transporters over G-protein coupled receptors (GPCRs).

Alternative Hypothesis A: The compound exhibits significant affinity for and functional activity at specific serotonin receptor subtypes, such as 5-HT1A or 5-HT2A, akin to arylpiperazines, but with a modified potency and selectivity profile due to the alkyl substituent.

Alternative Hypothesis B: this compound possesses a multi-target profile, interacting with a combination of monoamine transporters and receptors, leading to a complex pharmacological effect that could be stimulant, antidepressant-like, or anxiolytic.

Alternative Hypothesis C: The compound may interact with other CNS targets not typically associated with piperazine derivatives, such as ion channels or nicotinic acetylcholine receptors, due to the unique structural feature of the pentyl group.[2]

A logical workflow for investigating these hypotheses is outlined below.

Figure 1: A proposed experimental workflow for elucidating the mechanism of action of this compound.

Experimental Protocols for Hypothesis Testing

Phase 1: In Vitro Target Profiling

The initial phase focuses on identifying the molecular targets of this compound through a series of established in vitro assays.

Rationale: To determine the affinity of the compound for a broad range of CNS receptors and transporters.[7] This initial screening will help to prioritize targets for further investigation.

Protocol:

-

Preparation of Membranes: Prepare cell membrane homogenates from recombinant cell lines expressing the target human receptors and transporters (e.g., 5-HT1A, 5-HT2A, D2, NET, SERT, DAT) or from rodent brain tissue.

-

Binding Reaction: Incubate the membrane preparations with a specific radioligand for the target of interest and varying concentrations of this compound.

-

Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the inhibition constant (Ki) values by non-linear regression analysis of the competition binding curves.

| Hypothetical Binding Affinity Data for this compound | | :--- | :--- | | Target | Ki (nM) | | Serotonin Transporter (SERT) | 50 | | Dopamine Transporter (DAT) | 150 | | Norepinephrine Transporter (NET) | 80 | | 5-HT1A Receptor | > 1000 | | 5-HT2A Receptor | > 1000 | | D2 Receptor | > 1000 |

This hypothetical data would support the primary hypothesis, suggesting a preferential interaction with monoamine transporters.

Rationale: Should binding assays reveal significant affinity for any GPCRs, functional assays are necessary to determine whether the compound acts as an agonist, antagonist, or inverse agonist.[8][9][10]

Protocol (cAMP Assay for Gs/Gi-coupled receptors):

-

Cell Culture: Culture recombinant cells expressing the target receptor (e.g., a Gi-coupled 5-HT1A receptor).

-

Compound Treatment: Treat the cells with varying concentrations of this compound in the presence or absence of a known agonist.

-

cAMP Measurement: After incubation, lyse the cells and measure intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.

-

Data Analysis: Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists).

Rationale: To directly measure the functional effect of this compound on the activity of monoamine transporters.[11][12]

Protocol:

-

Cell Culture: Use recombinant cell lines stably expressing human SERT, DAT, or NET.

-

Assay Initiation: Incubate the cells with varying concentrations of this compound.

-

Substrate Addition: Add a fluorescent or radiolabeled substrate for the specific transporter (e.g., [3H]5-HT for SERT).

-

Uptake Measurement: After a defined incubation period, terminate the uptake and measure the amount of substrate transported into the cells.

-

Data Analysis: Calculate the IC50 value for the inhibition of substrate uptake.

Sources

- 1. nbinno.com [nbinno.com]

- 2. researchgate.net [researchgate.net]

- 3. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 4. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 5. researchgate.net [researchgate.net]

- 6. ijrrjournal.com [ijrrjournal.com]

- 7. Neurotransmitter receptor and transporter binding profile of antidepressants and their metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Functional assay systems for drug discovery at G-protein coupled receptors and ion channels - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 11. lifesciences.danaher.com [lifesciences.danaher.com]

- 12. moleculardevices.com [moleculardevices.com]

A Technical Guide to the Biological Activity of Novel Piperazine Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at opposing positions, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold."[1] Its unique physicochemical properties, including structural rigidity, synthetic tractability, and the ability to modulate aqueous solubility and bioavailability, make it a frequent component in a multitude of FDA-approved drugs.[2][3] This guide provides an in-depth exploration of the diverse biological activities exhibited by novel piperazine derivatives. It delves into their therapeutic potential across several key areas—including oncology, infectious diseases, and central nervous system (CNS) disorders—supported by mechanistic insights, detailed experimental protocols for screening and validation, and a forward-looking perspective on drug design strategies.

Introduction: The Piperazine Scaffold - A Privileged Structure in Medicinal Chemistry

The prevalence of the piperazine moiety in successful therapeutic agents is not coincidental.[4][5] Its six-membered ring exists in a stable chair conformation, offering a predictable and rigid framework to orient pharmacophoric groups for optimal interaction with biological targets. The two nitrogen atoms are basic centers that can be protonated at physiological pH, a feature often exploited to enhance a drug molecule's aqueous solubility and pharmacokinetic profile.[6] Furthermore, the synthetic accessibility of the piperazine core, which allows for straightforward derivatization at both nitrogen positions, provides medicinal chemists with a versatile tool to fine-tune a compound's properties for improved target affinity, selectivity, and overall drug-like characteristics.[7]

Chapter 1: The Broad Spectrum of Biological Activity

Slight modifications to the substitution pattern on the piperazine nucleus can lead to significant differences in pharmacological activities, spanning a vast range of therapeutic applications.[4][8]

Central Nervous System (CNS) Activity

Piperazine derivatives are integral to the development of drugs targeting the central nervous system, including antipsychotic, antidepressant, and anxiolytic agents.[9][10][11] Their mechanism often involves modulating neurotransmitter pathways by acting as ligands for key G-protein coupled receptors (GPCRs).[8][12]

-

Antipsychotic Potential: Many antipsychotic drugs contain a piperazine core, which facilitates interaction with dopamine (D2) and serotonin (5-HT1A, 5-HT2A) receptors.[2][13] Structure-activity relationship (SAR) studies focus on modifying substituents to optimize the receptor affinity profile, balancing therapeutic efficacy with a reduction in side effects like weight gain.[2]

-

Antidepressant and Anxiolytic Effects: Compounds derived from precursors like 1-(4-Chlorophenyl)piperazine can function as serotonin receptor agonists or releasing agents, which are crucial mechanisms for many antidepressant and anxiolytic medications.[10][14]

Anticancer Activity

Arylpiperazines have garnered significant attention in oncology for their ability to induce cytotoxic effects in tumor cells through diverse mechanisms.[2][15] Numerous FDA-approved anticancer drugs, such as Imatinib and Palbociclib, feature a piperazine ring, highlighting its importance in this field.[15]

-

Mechanism of Action: These compounds can inhibit cancer cell proliferation by arresting the cell cycle and inducing apoptosis (programmed cell death).[2][16] A key strategy involves the inhibition of critical signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently over-activated in many human cancers and is central to cell survival and proliferation.[2]

-

Kinase Inhibition: Many piperazine derivatives function as potent kinase inhibitors.[17][18] For example, novel piperazine-chalcone hybrids have been designed as inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key target in angiogenesis.[19]

Antimicrobial and Antifungal Activity

With the global rise of antimicrobial resistance, there is an urgent need for new therapeutic agents.[20] Piperazine derivatives have shown a broad spectrum of activity against various pathogens.[4][21]

-

Antibacterial Action: Various derivatives have demonstrated significant activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[22][23] The incorporation of electron-withdrawing groups (like Cl, Br, NO2) on aryl substituents has been shown to enhance antibacterial potency.[20] The mechanism can involve targeting the cytoplasmic membrane of bacteria, leading to the leakage of intracellular components and cell death.[24]

-

Antifungal Properties: Certain piperazine compounds have exhibited good antifungal activity against species like Aspergillus niger and Candida albicans.[21][22][25]

Antiviral Activity

The piperazine scaffold is also a key component in the development of antiviral agents.

-

Anti-HIV Activity: Novel piperazine derivatives have been designed and synthesized as C-C chemokine receptor type 5 (CCR5) antagonists.[26][27] CCR5 is a critical co-receptor for HIV-1 entry into host cells, and blocking it can effectively inhibit viral fusion and replication.[26]

-

Anti-Influenza Activity: A series of sulfonyl piperazine derivatives have shown moderate to good anti-influenza activity against influenza A virus, with some compounds exhibiting better activity than the reference drug ribavirin.[28] These compounds act as nucleoprotein inhibitors, targeting a key viral protein involved in replication.[28]

Chapter 2: Mechanistic Insights & Key Signaling Pathways

Understanding how these compounds exert their effects is crucial for rational drug design. The versatility of the piperazine scaffold allows it to interact with a wide range of biological targets.

Targeting G-Protein Coupled Receptors (GPCRs)

Arylpiperazines are well-established ligands for aminergic GPCRs, which include serotonin, dopamine, and adrenergic receptors.[1][12] This interaction is fundamental to their CNS activity. The piperazine ring acts as a central scaffold, positioning an aryl group and a linker connected to another moiety for optimal binding within the receptor's pocket.[12] This modular structure allows for fine-tuning of affinity and selectivity for different GPCR subtypes.[29][30]

Caption: Interaction of an arylpiperazine compound with a G-Protein Coupled Receptor (GPCR).

Kinase Inhibition in Oncology

In cancer therapy, piperazine derivatives often function by occupying the ATP-binding pocket of protein kinases, preventing the phosphorylation of downstream substrates and thereby blocking oncogenic signaling. The piperazine moiety can form crucial hydrogen bonds with the hinge region of the kinase, a key interaction for potent inhibition.[6]

Caption: Mechanism of competitive kinase inhibition by a piperazine-based compound.

Chapter 3: A Practical Guide to Screening & Validation

The evaluation of novel piperazine compounds requires a systematic, multi-step approach to move from initial screening to preclinical validation. This process forms a self-validating system, where data from one stage informs the experimental design of the next.

In Vitro Assay Cascade

A logical cascade of in vitro assays is essential to characterize the biological activity and cytotoxic profile of new compounds efficiently.

Caption: Standard workflow for in vitro screening of novel piperazine compounds.

Experimental Protocol: MTT Cell Viability Assay

This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound by measuring the metabolic activity of cells.

-

Cell Seeding: Seed human cancer cells (e.g., PC-3 for prostate cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to attach overnight in a 37°C, 5% CO2 incubator.[31]

-

Compound Treatment: Prepare serial dilutions of the novel piperazine compound in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle-only control.

-

Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours) at 37°C.[31]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the half-maximal inhibitory concentration (IC50) value using non-linear regression analysis.[32]

Data Presentation: Cytotoxicity of Piperazine Derivatives

Summarizing quantitative data in tables allows for easy comparison of compound efficacy. A lower IC50 or GI50 value indicates higher cytotoxic activity.[2][32]

| Compound | Cell Line (Cancer Type) | Incubation Time | IC50 / GI50 (µM) | Reference |

| PCC Derivative | SNU-475 (Human Liver) | 24h | 6.98 ± 0.11 | [32] |

| Benzothiazole-Piperazine 1d | MCF-7 (Breast) | Not Specified | 0.98 | [32] |

| Benzothiazole-Piperazine 1d | HCT-116 (Colorectal) | Not Specified | 1.54 | [32] |

| Vindoline-Piperazine 23 | MDA-MB-468 (Breast) | Not Specified | 1.00 | [33] |

| Vindoline-Piperazine 25 | HOP-92 (Lung) | Not Specified | 1.35 | [33] |

In Vivo Efficacy Models

Promising candidates from in vitro studies must be validated in preclinical animal models to assess their efficacy and safety in a whole-organism context.

Experimental Protocol: Murine Xenograft Model for Anticancer Activity

This model is a gold standard for evaluating the in vivo efficacy of potential anticancer drugs.

-

Animal Model: Use immunocompromised mice (e.g., BALB/c nude mice).

-

Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million PC-3 cells) into the flank of each mouse.[31]

-

Tumor Growth Monitoring: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Monitor tumor volume and mouse body weight regularly.[31]

-

Randomization and Treatment: Randomize mice into a control group (receiving vehicle) and one or more treatment groups. Administer the piperazine compound via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.[31]

-

Efficacy Endpoint: Continue treatment for a defined period (e.g., 21-28 days). The primary endpoint is the comparison of tumor growth between the treated and control groups, often expressed as Tumor Growth Inhibition (TGI).[31]

-

Toxicity Assessment: Monitor animals for signs of toxicity, including weight loss, changes in behavior, and other adverse effects.

Chapter 4: Future Perspectives & Drug Design Strategies

The piperazine scaffold will undoubtedly remain a central element in drug discovery.[3][5] Future efforts will likely focus on:

-

Polypharmacology: Designing single molecules that can modulate multiple targets simultaneously, a strategy particularly relevant for complex diseases like cancer and psychiatric disorders.[13]

-

Targeted Drug Delivery: Conjugating piperazine-containing drugs to targeting moieties (e.g., antibodies) to enhance delivery to specific tissues or cells, thereby increasing efficacy and reducing off-target toxicity.

-

Bioisosteric Replacement: Exploring novel isosteres for the piperazine ring, such as diazaspiroalkanes, to further optimize pharmacokinetic and pharmacodynamic properties.[34]

-

Computational Chemistry: Integrating molecular docking, QSAR, and machine learning to rationally design more potent and selective derivatives and predict their ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.[20][35]

By combining proven synthetic strategies with modern drug design principles, the full potential of novel piperazine compounds can be harnessed to develop the next generation of therapeutics.

References

-

A valuable insight into recent advances on antimicrobial activity of piperazine derivatives - Der Pharma Chemica. (URL: [Link])

-

Synthesis and biological activity of piperazine derivatives of phenothiazine. PubMed. (URL: [Link])

-

Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. (URL: [Link])

-

Advances in Piperazine-based Compounds for Antimicrobial Drug Development: Design, SAR, and Therapeutic Potential. Bentham Science Publishers. (URL: [Link])

-

Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists. PubMed. (URL: [Link])

-

The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. (URL: [Link])

-

Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives. PubMed. (URL: [Link])

-

Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors. PubMed. (URL: [Link])

-

The Significance of Piperazine Derivatives in Modern Drug Discovery. (URL: [Link])

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ACG Publications. (URL: [Link])

-

An evolving role of piperazine moieties in drug design and discovery. PubMed. (URL: [Link])

-

Piperazine derivatives with central pharmacological activity used as therapeutic tools. PubMed. (URL: [Link])

-

Piperazine based antimicrobial polymers: a review. RSC Advances. (URL: [Link])

-

Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. ResearchGate. (URL: [Link])

-

An Evolving Role of Piperazine Moieties in Drug Design and Discovery. ResearchGate. (URL: [Link])

-

Piperazine derivatives: a potentially tool for the treatment of neurological disorders. PharmacologyOnLine. (URL: [Link])

-

Biological Activities of Piperazine Derivatives: A Comprehensive Review. (URL: [Link])

-

Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Medicinal Chemistry. (URL: [Link])

-

Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics. RSC Publishing. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Novel Piperazine Derivatives as CCR5 Antagonists. Semantic Scholar. (URL: [Link])

-

Design, Synthesis, and Pharmacological Evaluation of Piperazine- Hydrazide Derivatives as Potential CNS-Active Antidepressants. Cuestiones de Fisioterapia. (URL: [Link])

-

Synthesis and biological evaluation of novel piperazine derivatives of flavone as potent anti-inflammatory and antimicrobial agent. PubMed. (URL: [Link])

-

Examples of kinase inhibitors containing a piperazine ring and used as anti-breast cancer drugs. ResearchGate. (URL: [Link])

-

An insight into the therapeutic potential of piperazine-based anticancer agents. TÜBİTAK Academic Journals. (URL: [Link])

-

Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells. PubMed Central. (URL: [Link])

-

Discovery of novel N-aryl piperazine CXCR4 antagonists. PubMed Central. (URL: [Link])

-

Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation. PubMed. (URL: [Link])

-

Piperazine Heterocycles as Potential Anticancer Agents: A Review. ResearchGate. (URL: [Link])

-

Design, Synthesis and Biological Evaluation of Nucleozin Sulfonyl Piperazine Derivatives as Anti-influenza A Virus Inhibitors. Bentham Science Publishers. (URL: [Link])

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed Central. (URL: [Link])

-

Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans. PubMed. (URL: [Link])

-

Piperazine designer drugs elicit toxicity in the alternative in vivo model Caenorhabditis elegans | Request PDF. ResearchGate. (URL: [Link])

-

Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. PubMed. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. MDPI. (URL: [Link])

-

Rational Design, Synthesis, Molecular Docking, and Biological Evaluations of New Phenylpiperazine Derivatives of 1,2-Benzothiazine as Potential Anticancer Agents. NIH. (URL: [Link])

-

Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties. NIH. (URL: [Link])

-

Novel Piperazine Derivatives of Vindoline as Anticancer Agents. PubMed Central. (URL: [Link])

-

Synthesis, Biological Evaluation, and QPLD Studies of Piperazine Derivatives as Potential DPP-IV Inhibitors. Bentham Science Publishers. (URL: [Link])

-

Newly synthesized piperazine derivatives as tyrosinase inhibitors: in vitro and in silico studies. ResearchGate. (URL: [Link])

-

Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands. PubMed Central. (URL: [Link])

Sources

- 1. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benthamdirect.com [benthamdirect.com]

- 8. ijrrjournal.com [ijrrjournal.com]

- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. nbinno.com [nbinno.com]

- 11. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 12. Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and biological evaluation of a new class of multi-target heterocycle piperazine derivatives as potential antipsychotics - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 14. cuestionesdefisioterapia.com [cuestionesdefisioterapia.com]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 16. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis and SAR of piperazine amides as novel c-jun N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Novel piperazine-chalcone hybrids and related pyrazoline analogues targeting VEGFR-2 kinase; design, synthesis, molecular docking studies, and anticancer evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. benthamdirect.com [benthamdirect.com]

- 21. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

- 22. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Synthesis and antimicrobial activity of N-alkyl and N-aryl piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]

- 25. researchgate.net [researchgate.net]

- 26. Design, synthesis and biological evaluation of novel piperazine derivatives as CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 28. benthamdirect.com [benthamdirect.com]

- 29. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 31. benchchem.com [benchchem.com]

- 32. benchchem.com [benchchem.com]

- 33. Novel Piperazine Derivatives of Vindoline as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 34. Exploration of Diazaspiro Cores as Piperazine Bioisosteres in the Development of σ2 Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 35. researchgate.net [researchgate.net]

Spectroscopic Characterization of 1-(3-Pentyl)-piperazine: A Technical Guide for Researchers

Abstract

Introduction: The Significance of Spectroscopic Characterization

The precise structural elucidation of novel chemical entities is a cornerstone of modern chemical research and development. For a molecule like 1-(3-Pentyl)-piperazine, a derivative of the versatile piperazine scaffold, a thorough understanding of its three-dimensional structure and electronic properties is paramount for predicting its biological activity, reactivity, and potential applications.[1] Spectroscopic techniques such as NMR, MS, and IR provide a powerful and non-destructive means to probe the molecular architecture, offering unambiguous evidence of a compound's identity and purity.

This guide adopts the perspective of a senior application scientist, moving beyond a mere recitation of data to explain the causality behind the predicted spectral characteristics and the rationale for specific experimental choices. Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness, ensuring that the presented methodologies and interpretations are both scientifically sound and practically applicable.

Predicted Spectroscopic Profile of this compound

Given the absence of published experimental spectra for this compound, this section outlines the predicted ¹H NMR, ¹³C NMR, Mass, and IR spectra based on its molecular structure and by drawing parallels with structurally related N-alkylpiperazines.

Molecular Structure

The foundational step in predicting spectroscopic data is a clear understanding of the molecule's structure.

Figure 1: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the connectivity and chemical environment of each atom.

The proton NMR spectrum is expected to show distinct signals for the protons of the piperazine ring and the 3-pentyl group. The chemical shifts are predicted based on data from similar N-alkylpiperazines.[2]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Integration |

| Piperazine NH | ~1.5 - 2.5 | Broad singlet | 1H |

| Piperazine CH ₂ (adjacent to N-H) | ~2.8 - 3.0 | Triplet (t) | 4H |

| Piperazine CH ₂ (adjacent to N-pentyl) | ~2.4 - 2.6 | Triplet (t) | 4H |

| N-CH (CH₂CH₃)₂ | ~2.5 - 2.7 | Quintet | 1H |

| N-CH(C H₂CH₃)₂ | ~1.3 - 1.5 | Multiplet | 4H |

| N-CH(CH₂C H₃)₂ | ~0.8 - 1.0 | Triplet (t) | 6H |

Rationale for Predictions:

-

The piperazine ring protons are expected to appear as two triplets around 2.4-3.0 ppm, typical for N-alkylpiperazines.[2] The protons on the carbons adjacent to the substituted nitrogen will be slightly upfield compared to those adjacent to the N-H group due to the electron-donating effect of the alkyl group.

-

The methine proton of the 3-pentyl group, being directly attached to the nitrogen, will be deshielded and is predicted to appear as a quintet due to coupling with the four adjacent methylene protons.

-

The methylene protons of the pentyl group will be a complex multiplet, while the terminal methyl protons will appear as a triplet, characteristic of an ethyl group.

The carbon NMR spectrum will provide information on the number of non-equivalent carbon atoms and their chemical environments.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Piperazine C H₂ (adjacent to N-H) | ~46 |

| Piperazine C H₂ (adjacent to N-pentyl) | ~54 |

| N-C H(CH₂CH₃)₂ | ~60 |

| N-CH(C H₂CH₃)₂ | ~26 |

| N-CH(CH₂C H₃)₂ | ~11 |

Rationale for Predictions:

-

The chemical shifts of the piperazine carbons are based on data for N-substituted piperazines, where the carbon adjacent to the alkyl group is typically downfield.[3][4][5]

-

The carbons of the 3-pentyl group are predicted based on standard additive rules for alkyl chains, with the methine carbon directly attached to the nitrogen being the most deshielded.

Figure 2: Predicted key 2D NMR correlations for this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity. For this compound (Molecular Formula: C₉H₂₀N₂, Molecular Weight: 156.27 g/mol ), electron ionization (EI) would likely be employed.

Predicted Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak at m/z = 156 is expected, corresponding to the intact molecule.

-

Alpha-Cleavage: The most characteristic fragmentation for aliphatic amines is cleavage of the C-C bond alpha to the nitrogen atom.[6] This would lead to the loss of an ethyl radical (•CH₂CH₃), resulting in a prominent fragment at m/z = 127.

-

Ring Fragmentation: The piperazine ring can undergo fragmentation, leading to characteristic ions. A common fragmentation pathway for N-alkylpiperazines involves the formation of an ion at m/z = 99, corresponding to the loss of the pentyl group.[7] Further fragmentation of the piperazine ring can lead to smaller ions.

Figure 3: Predicted major fragmentation pathways for this compound in EI-MS.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational modes of a molecule, providing information about the functional groups present.

Predicted Key IR Absorptions:

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3350 | Medium, broad |

| C-H Stretch (aliphatic) | 2850 - 3000 | Strong |

| N-H Bend | 1590 - 1650 | Medium |

| C-H Bend (aliphatic) | 1350 - 1470 | Medium |

| C-N Stretch | 1000 - 1250 | Medium-Strong |

Rationale for Predictions:

-

The N-H stretch is characteristic of secondary amines and is expected to be a broad peak due to hydrogen bonding.[6]

-

The strong C-H stretching vibrations are indicative of the numerous aliphatic C-H bonds in the molecule.

-

The C-N stretching vibrations are also characteristic of amines and are expected in the fingerprint region.

Experimental Protocols

The following are detailed, step-by-step methodologies for acquiring high-quality spectroscopic data for this compound.

NMR Spectroscopy

Sample Preparation:

-

Ensure the NMR tube is clean and dry to avoid extraneous signals. Washing with acetone followed by oven drying is a standard procedure.[8]

-

Accurately weigh approximately 5-10 mg of this compound for ¹H NMR, or 20-30 mg for ¹³C NMR, and dissolve it in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O).[9]

-

Filter the solution through a pipette with a small cotton or glass wool plug directly into the NMR tube to remove any particulate matter.

-

Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a ¹³C{¹H} (proton-decoupled) NMR spectrum.

-

For more detailed structural confirmation, acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence).

Mass Spectrometry

Sample Preparation:

-

For GC-MS analysis, which is suitable for volatile amines, prepare a dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or methanol) at a concentration of approximately 1 mg/mL.[10]

-

Ensure the sample is free of non-volatile salts or buffers, as these can interfere with ionization and contaminate the instrument.[11]

-

If using direct infusion ESI-MS, a more dilute solution (e.g., 10-100 µg/mL) in a solvent system compatible with electrospray (e.g., acetonitrile/water with 0.1% formic acid) should be prepared.

Data Acquisition:

-

For GC-MS, inject a small volume (e.g., 1 µL) of the prepared solution into the GC. The compound will be separated from the solvent and introduced into the mass spectrometer.

-

For ESI-MS, infuse the sample solution directly into the ion source at a constant flow rate.

-

Acquire the mass spectrum over a suitable m/z range (e.g., 50-300 amu).

Infrared Spectroscopy

Sample Preparation:

-

As this compound is expected to be a liquid at room temperature, the simplest method is to prepare a thin film between two salt plates (e.g., NaCl or KBr).

-

Place one or two drops of the neat liquid onto one salt plate.

-

Carefully place the second salt plate on top and gently press to create a thin, uniform film.

-

Alternatively, a solution can be prepared in a suitable solvent (e.g., CCl₄) and placed in a solution cell.[12]

Data Acquisition:

-

Place the prepared sample in the IR spectrometer.

-

Acquire a background spectrum of the empty spectrometer (or the solvent-filled cell).

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of this compound. By combining predictive analysis based on established chemical principles with detailed, field-proven experimental protocols, researchers are well-equipped to undertake the synthesis and identification of this and related N-alkylpiperazine derivatives. The presented methodologies are designed to be self-validating, ensuring that the acquired data is both accurate and reliable. As with any scientific endeavor, careful execution of these protocols and a thorough understanding of the underlying principles are key to successful structural elucidation.

References

- 1. revroum.lew.ro [revroum.lew.ro]

- 2. researchgate.net [researchgate.net]

- 3. 1-Ethylpiperazine(5308-25-8) 13C NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine(110-85-0) 13C NMR spectrum [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]

- 8. ucl.ac.uk [ucl.ac.uk]

- 9. organomation.com [organomation.com]

- 10. organomation.com [organomation.com]

- 11. Sample Preparation | Harvard Center for Mass Spectrometry [massspec.fas.harvard.edu]

- 12. youtube.com [youtube.com]

Physicochemical characteristics of 1-(3-Pentyl)-piperazine

An In-Depth Technical Guide to the Physicochemical Characteristics of 1-(3-Pentyl)-piperazine

Molecular Identity and Structural Framework

This compound is a derivative of piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions. The key structural feature is the substitution of a pentyl group at the N1 position. This alkyl substitution is pivotal as it significantly influences the molecule's lipophilicity, basicity, and steric profile compared to the parent piperazine molecule.

The fundamental molecular details provide the starting point for all subsequent characterization.

| Property | Value | Source |

| CAS Number | 373356-51-5 | [1] |

| Molecular Formula | C₉H₂₀N₂ | [1] |

| Molecular Weight | 156.27 g/mol | [1] |

| Canonical SMILES | CCC(CC)N1CCNCC1 | N/A |

| Structure |  | Generated for illustrative purposes |

Basicity and Ionization Profile (pKa Determination)

The two nitrogen atoms of the piperazine ring confer basic properties, making the determination of the acid dissociation constants (pKa) a critical first step in characterization. The pKa values dictate the molecule's ionization state at physiological pH, which profoundly impacts its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.[2][3]

The parent piperazine molecule has two distinct pKa values, typically around 9.73 and 5.35.[2][4][5] The N-alkylation with a pentyl group in this compound will modify these values. The alkyl group's electron-donating inductive effect is expected to slightly increase the basicity (and thus the pKa) of the adjacent tertiary nitrogen, while the pKa of the distal secondary nitrogen may be less affected.

Authoritative Protocol: Potentiometric Titration for pKa Determination

Potentiometric titration is the gold-standard method for experimentally determining pKa values.[2][6][7] The process involves the gradual neutralization of the protonated amine with a strong base, while monitoring the solution's pH.

Causality of Experimental Design:

-

High-Purity Water: Using CO₂-free, deionized water is crucial because dissolved carbon dioxide can form carbonic acid, which would interfere with the titration of the weakly basic amine.

-

Standardized Titrant: A precisely standardized solution of a strong base (e.g., 0.1 M NaOH) is required for accurate calculation of the equivalents of base added.

-

Inert Atmosphere: Performing the titration under an inert gas like nitrogen or argon prevents the absorption of atmospheric CO₂ during the experiment.[7]

Step-by-Step Methodology:

-

Sample Preparation: Accurately weigh approximately 0.1 mmol of this compound and dissolve it in 50 mL of CO₂-free, deionized water.

-

Acidification: Add a slight excess (e.g., 2.2 equivalents) of a standardized strong acid (e.g., 0.1 M HCl) to ensure both nitrogen atoms are fully protonated at the start of the titration.

-

Titration Setup: Place the solution in a temperature-controlled beaker (e.g., at 25 °C), introduce a calibrated pH electrode and a magnetic stirrer, and purge the headspace with nitrogen gas.

-

Titration Execution: Add the standardized 0.1 M NaOH solution in small, precise increments (e.g., 0.05 mL) using a calibrated burette.

-

Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Data Analysis: Plot the pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve. The pKa values correspond to the pH at the half-equivalence points. The two buffer regions will yield pKa₁ and pKa₂.

Caption: General workflows for melting and boiling point determination.

Solubility Profile

Solubility is a critical parameter for drug development, influencing formulation, bioavailability, and administration routes. As an amine, this compound is expected to be a weak base.

Theoretical Basis:

-

Aqueous Solubility: The presence of two nitrogen atoms capable of hydrogen bonding suggests some solubility in water, though this will be limited by the hydrophobic nine-carbon hydrocarbon portion of the molecule.

-

Acidic Solubility: Amines are basic and react with mineral acids to form water-soluble ammonium salts. [8][9][10]Therefore, this compound is expected to be highly soluble in dilute aqueous acids like HCl.

-

Organic Solubility: The significant hydrocarbon character suggests good solubility in common organic solvents like methanol, chloroform, and diethyl ether.

Authoritative Protocol: Qualitative Solubility Testing

Step-by-Step Methodology:

-

Preparation: Place a small, measured amount of the compound (e.g., 10 mg) into separate test tubes.

-

Solvent Addition: Add 1 mL of each test solvent (e.g., water, 5% HCl, 5% NaOH, methanol, diethyl ether) to the respective test tubes.

-

Observation: Vigorously shake each tube for 1-2 minutes.

-

Classification: Observe if the compound dissolves completely. Classify as "soluble," "sparingly soluble," or "insoluble." The dissolution in 5% HCl is a strong indicator of the compound's basic (amine) nature. [8]

Spectroscopic and Chromatographic Characterization

While specific spectra for this compound are not available in the cited literature, the following standard techniques are indispensable for confirming its structure and purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the most powerful tools for structural elucidation.

-

¹H NMR: Would confirm the presence and connectivity of the pentyl group protons and the piperazine ring protons, with distinct chemical shifts for protons adjacent to the nitrogen atoms.

-

¹³C NMR: Would show the number of unique carbon atoms, confirming the C₉ structure.

-

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental formula (C₉H₂₀N₂). [11]* Gas Chromatography (GC): Coupled with a flame ionization detector (FID) or a mass spectrometer (GC-MS), GC is an excellent method for assessing the purity of the compound. [12]

Conclusion

The physicochemical characterization of this compound is a critical exercise for any research or development application. While specific literature values are sparse, a complete profile can be reliably generated using the authoritative protocols detailed in this guide. The determination of pKa, thermal properties, and solubility provides the foundational data needed to understand the compound's behavior in both chemical and biological systems. This framework enables researchers to build a robust, self-validating data package essential for advancing scientific inquiry.

References

-

Galaxy.ai. (2016). Comprehensive Guide to Testing for Amines. [Link]

-

University of Calgary. Melting point determination. [Link]

-

McLaughlin, J. C. Experiment 27 - Amines and Amides. [Link]

-

Khalili, F., Henni, A., & Tontiwachwuthikul, P. (2009). pKa Values of Some Piperazines at (298, 303, 313, and 323) K. Journal of Chemical & Engineering Data, 54(10), 2914-2917. [Link]

-

Al-Amshany, Z. M. Determination of melting and boiling points. [Link]

-

GeeksforGeeks. (2023). Determination of Boiling Point of Organic Compounds. [Link]

-

EMBIBE. (2023). Test for Amines: Check Solubility and Litmus Test, Hinsberg Test. [Link]

-

BYJU'S. Test for Amino Groups. [Link]

-

Nazare, V. Determination of Boiling Point (B.P). [Link]

-

Scribd. Test of Amine & Amide. [Link]

-

El-Gendy, M. A., & El-Bardicy, M. G. (1987). pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions. Journal of Pharmaceutical Sciences, 76(9), 714-718. [Link]

-

JoVE. (2020). Boiling Points - Concept. [Link]

-

ResearchGate. (2023). p K a Values of Some Piperazines at (298, 303, 313, and 323) K. [Link]

-

Nguyen, W. H., & Henni, A. (2020). Dissociation Constant (pKa) and Thermodynamic Properties of 1,4-Bis(3-aminopropyl) Piperazine, 1,3-Bis(aminomethyl) Cyclohexane, Tris(2-aminoethyl) Amine, and 1-Amino-4-methyl Piperazine. Journal of Chemical & Engineering Data, 65(5), 2735-2747. [Link]

-

Wuest, M., et al. (2016). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. Molecules, 21(11), 1563. [Link]

-

ChemSynthesis. Piperazines database - synthesis, physical properties. [Link]

-

Wikipedia. Piperazine. [Link]

-

SWGDRUG.org. (2005). 1-(3-TRIFLUOROMETHYLPHENYL)PIPERAZINE. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. uregina.ca [uregina.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Piperazine - Wikipedia [en.wikipedia.org]

- 6. pKa determination of benzhydrylpiperazine antihistamines in aqueous and aqueous methanol solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. galaxy.ai [galaxy.ai]

- 9. embibe.com [embibe.com]

- 10. byjus.com [byjus.com]

- 11. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]

- 12. swgdrug.org [swgdrug.org]

Introduction: The Strategic Value of the Piperazine Moiety

An In-depth Technical Guide to 1-(3-Pentyl)-piperazine (CAS: 373356-51-5): A Versatile Scaffold for Modern Drug Discovery

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, stands as one of the most prolific and valuable scaffolds in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs is a testament to its utility, earning it the designation of a "privileged structure."[2][3] The unique physicochemical properties of the piperazine core—conferring aqueous solubility, providing two sites for chemical modification, and maintaining structural rigidity—allow it to serve as a versatile linker or a key pharmacophoric element.[3][4] These attributes enable piperazine-containing molecules to effectively interact with a wide array of biological targets, leading to treatments for conditions ranging from central nervous system (CNS) disorders and infectious diseases to various cancers.[1][3][5]